6-Benzyloxy-3-methyl-1H-indazole
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Overview
Description
6-Benzyloxy-3-methyl-1H-indazole is a chemical compound with the molecular formula C15H14N2O. It is a derivative of indazole, featuring a benzyl ether group at the 6-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyloxy-3-methyl-1H-indazole typically involves the following steps:
Benzyl Ether Formation: The starting material, 3-methyl-1H-indazole, undergoes a benzylation reaction with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the benzyl ether derivative.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyloxy-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-2-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives like this compound-2-carboxylic acid.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Benzyloxy-3-methyl-1H-indazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
6-Benzyloxy-3-methyl-1H-indazole is similar to other indazole derivatives, such as 1-Benzyl-3-hydroxy-1H-indazole its unique structural features, such as the benzyloxy group and the methyl group, distinguish it from other compounds
Comparison with Similar Compounds
1-Benzyl-3-hydroxy-1H-indazole
6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester
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Properties
IUPAC Name |
3-methyl-6-phenylmethoxy-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-14-8-7-13(9-15(14)17-16-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHSPVMKEAIENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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